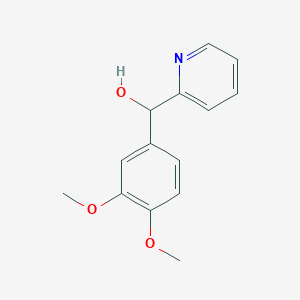

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Overview

Description

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is an organic compound characterized by the presence of both a dimethoxyphenyl group and a pyridinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) in an ethanol solvent, which reduces the aldehyde groups to the corresponding alcohols.

Industrial Production Methods: On an industrial scale, the synthesis may involve more robust and scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.

Types of Reactions:

Oxidation: The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanal or (3,4-Dimethoxyphenyl)(pyridin-2-yl)carboxylic acid.

Reduction: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry: In the materials science industry, derivatives of this compound are explored for their potential use in the development of novel polymers and advanced materials with specific electronic properties.

Mechanism of Action

The biological activity of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is primarily attributed to its ability to interact with cellular proteins and enzymes. The methoxy groups and the pyridinyl moiety can form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

(3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group attached at the 3-position.

(3,4-Dimethoxyphenyl)(pyridin-4-yl)methanol: Pyridinyl group attached at the 4-position.

(3,4-Dimethoxyphenyl)(pyridin-2-yl)ethanol: Ethanol moiety instead of methanol.

Uniqueness: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the pyridinyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a pyridin-2-yl moiety, which contribute to its biological properties. The presence of methoxy groups enhances lipophilicity and may influence interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have been evaluated for their potency against Mycobacterium tuberculosis. In one study, compounds were tested for their minimum inhibitory concentration (MIC) values, revealing promising antimicrobial activity against various strains, including those resistant to standard treatments .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. A related flavonoid derived from similar structural motifs showed effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating potential for therapeutic use in inflammatory conditions. The binding affinity studies confirmed strong interactions with target proteins involved in inflammation .

Anticonvulsant Activity

In pharmacological studies, this compound and its derivatives were evaluated for anticonvulsant effects. In vivo studies indicated that certain modifications led to enhanced efficacy in seizure models, suggesting the compound's potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against M. tuberculosis, revealing that specific derivatives maintained significant activity with good metabolic stability. The results indicated that structural modifications could enhance both potency and selectivity against bacterial targets .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, a derivative exhibited strong inhibition of COX enzymes with an IC50 value significantly lower than that of standard drugs. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Pharmacokinetics and Toxicity Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable profiles for some derivatives of the compound. High gastrointestinal absorption rates and low toxicity levels were reported, indicating the potential for safe therapeutic applications .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZYZNLXCQEPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.